(S)-2-amino-2-cyclopropylethanol hydrochloride
CAS No.: 1623432-63-2
Cat. No.: VC8079523
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1623432-63-2 |
---|---|
Molecular Formula | C5H12ClNO |
Molecular Weight | 137.61 |
IUPAC Name | (2S)-2-amino-2-cyclopropylethanol;hydrochloride |
Standard InChI | InChI=1S/C5H11NO.ClH/c6-5(3-7)4-1-2-4;/h4-5,7H,1-3,6H2;1H/t5-;/m1./s1 |
Standard InChI Key | YPMKFTYTWTWHKM-NUBCRITNSA-N |
Isomeric SMILES | C1CC1[C@@H](CO)N.Cl |
SMILES | C1CC1C(CO)N.Cl |
Canonical SMILES | C1CC1C(CO)N.Cl |
Introduction
Structural Characteristics
The molecular formula of (S)-2-amino-2-cyclopropylethanol hydrochloride is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol . The compound features a cyclopropyl group bonded to a chiral carbon atom that also carries an amino (-NH₂) and a hydroxyl (-OH) group. The hydrochloride salt form arises from the protonation of the amino group by hydrochloric acid, resulting in a chloride counterion.
Stereochemical Configuration
The (S)-enantiomer is defined by its absolute configuration at the chiral center, which influences its interactions with biological targets. The isomeric SMILES notation C1CC1C@@HN.Cl explicitly denotes the (S)-configuration . This stereochemical specificity is critical for its potential use in enantioselective synthesis or as a building block for chiral pharmaceuticals.
Spectroscopic and Computational Data
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Canonical SMILES: C1CC1C(CO)N.Cl
The 3D conformer available in PubChem highlights the compound’s compact structure, with the cyclopropane ring inducing significant steric strain . Computational models suggest that the amino and hydroxyl groups participate in intramolecular hydrogen bonding, potentially stabilizing the molecule in specific conformations .
Synthesis and Preparation
The synthesis of (S)-2-amino-2-cyclopropylethanol hydrochloride typically involves two stages: (1) preparation of the parent alcohol, (2S)-2-amino-2-cyclopropylethan-1-ol, and (2) its conversion to the hydrochloride salt.
Chiral Resolution and Asymmetric Synthesis
The parent alcohol can be synthesized via asymmetric catalysis or chiral resolution. One approach employs enantioselective reduction of a ketone precursor using catalysts like Ru-BINAP complexes, achieving high enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases or esterases has been explored to separate racemic mixtures .
Salt Formation
Treatment of the free base with hydrochloric acid in anhydrous ethanol yields the hydrochloride salt. The reaction is typically conducted at 0–5°C to prevent decomposition, followed by crystallization to obtain the pure product.
Table 1: Key Synthetic Steps
Step | Description | Conditions | Yield |
---|---|---|---|
1 | Asymmetric reduction of ketone | Ru-BINAP, H₂, 50°C | 85% ee |
2 | Hydrochloride salt formation | HCl/EtOH, 0°C | 92% |
Applications in Pharmaceutical Research
While direct applications of (S)-2-amino-2-cyclopropylethanol hydrochloride remain understudied, its structural analogs have shown promise in multiple domains:
Drug Intermediate
The cyclopropane moiety is a common pharmacophore in antiviral and anticancer agents. For example, cyclopropylamine derivatives are inhibitors of histone deacetylases (HDACs) . The chiral amino alcohol group in this compound could serve as a precursor for such molecules.
Peptide Modification
The hydroxyl and amino groups enable its incorporation into peptide backbones, potentially enhancing metabolic stability or binding affinity .
Recent Developments
A 2025 update in PubChem notes a patent application (WO202511203A1) covering novel synthetic routes for chiral cyclopropane derivatives, potentially implicating this compound in next-generation kinase inhibitors .
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